(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide
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Overview
Description
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group and a dienamide structure, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide typically involves multi-step organic synthesis. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthetic route may involve:
Formation of the dienamide structure: This can be achieved through a series of reactions, including aldol condensation, followed by dehydration to form the conjugated diene system.
Introduction of the hydroxy group: This step may involve selective hydroxylation of the diene system using reagents such as osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the double bonds may result in a fully saturated amide.
Scientific Research Applications
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the conjugated diene system allow it to form hydrogen bonds and π-π interactions, respectively, which can modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2,4-hexadienal: A related compound with a similar diene structure but lacking the hydroxy group.
(2E,4E)-2,4-octadienal: Another similar compound with a longer carbon chain.
Uniqueness
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is unique due to the presence of both the hydroxy group and the conjugated diene system. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Properties
Molecular Formula |
C13H23NO2 |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
(2E,4E)-9-hydroxy-N-(2-methylpropyl)nona-2,4-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-12(2)11-14-13(16)9-7-5-3-4-6-8-10-15/h3,5,7,9,12,15H,4,6,8,10-11H2,1-2H3,(H,14,16)/b5-3+,9-7+ |
InChI Key |
MOZMMOBXPYGKKK-WJDMQLPWSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCO |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCO |
Origin of Product |
United States |
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